molecular formula C8H6Cl2O4S B1524655 Methyl 5-chloro-2-(chlorosulfonyl)benzoate CAS No. 1119454-19-1

Methyl 5-chloro-2-(chlorosulfonyl)benzoate

Cat. No. B1524655
CAS RN: 1119454-19-1
M. Wt: 269.1 g/mol
InChI Key: CVFDLVIWIUKZBI-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-(chlorosulfonyl)benzoate” is a chemical compound with the CAS Number: 1119454-19-1 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6Cl2O4S . The monoisotopic mass is 267.936371 Da .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 367.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 56.3±0.4 cm3, and a molar volume of 175.9±3.0 cm3 . The compound has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Efficient Synthesis through Continuous-Flow Diazotization

A study by Zhiqun Yu et al. (2016) outlines an efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate, achieved through continuous-flow diazotization. This process notably reduces side reactions like hydrolysis, even in high concentrations of hydrochloric acid, by using a flow reactor, demonstrating the potential to inhibit parallel side reactions effectively (Yu et al., 2016).

Novel Acaricide Synthesis

Another research focuses on a compound named Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, commonly referred to as amidoflumet, highlighting its structure and potential as a novel acaricide. The study by Masaharu Kimura and S. Hourai (2005) emphasizes its structural orientation conducive to forming intramolecular hydrogen bonds (Kimura & Hourai, 2005).

Applications in Nucleoside Protection

Research by T. Kempe et al. (1982) discusses the selective benzoylation of 2'-hydroxyl groups in protected ribonucleosides, using derivatives of Methyl 2-(chlorosulfonyl)benzoate. This method facilitates the synthesis of oligoribonucleotides on a silica gel solid support, demonstrating the chemical's utility in nucleic acid research (Kempe et al., 1982).

Mechanism of Carboxylic Ester Formation

Michio Kobayashi and R. Kiritani (1966) explored the mechanism behind the formation of carboxylic esters from carboxylic sulfurous anhydrides. Their work with Methyl chlorosulfite provides insights into the reactions leading to ester formation, contributing to a deeper understanding of organic synthesis processes (Kobayashi & Kiritani, 1966).

Novel Methyl Donor in Biosynthesis

D. B. Harper et al. (1989) discovered Chloromethane acting as a methyl donor for the biosynthesis of methyl esters and anisoles in Phellinus pomaceus. This study indicates the broad specificity of the methylating system in fungi, showcasing the versatility of methyl donors derived from or related to Methyl 5-chloro-2-(chlorosulfonyl)benzoate (Harper et al., 1989).

properties

IUPAC Name

methyl 5-chloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFDLVIWIUKZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119454-19-1
Record name methyl 5-chloro-2-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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